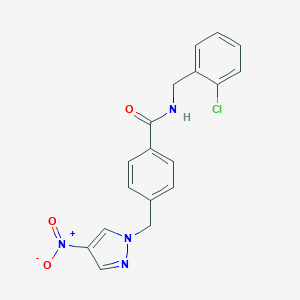![molecular formula C14H13ClF3N3O2 B213883 N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213883.png)
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTAP is a small molecule that has shown promise in various studies as a potential treatment for a range of diseases and conditions.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide's mechanism of action is primarily through its interaction with the KOR. KOR activation can lead to various physiological and biochemical effects, including pain relief, sedation, and dysphoria. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide acts as an antagonist to the KOR, blocking its effects and potentially reducing the negative effects associated with KOR activation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce neuropathic pain in animal models. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to have potential antitumor effects in cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is its high potency and selectivity for the KOR. This makes it a useful tool for studying the effects of KOR activation. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or formulations.
Direcciones Futuras
There are several potential future directions for N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide research. One area of interest is its potential as a treatment for addiction and pain. Further studies are needed to determine its efficacy and safety in humans. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide's potential antitumor effects also warrant further investigation. Additionally, the development of more soluble formulations of N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide could improve its clinical utility.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 2-(trifluoromethyl)acetyl chloride to form an intermediate product. This intermediate is then reacted with 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid to form N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. The final product is purified through recrystallization to obtain a high purity compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been studied extensively for its potential therapeutic properties. It has shown potential as a treatment for various diseases and conditions, including addiction, neuropathic pain, and cancer. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been studied as a kappa opioid receptor (KOR) antagonist, which means it can block the effects of KOR activation. KOR activation has been linked to various diseases and conditions, including addiction and pain, making N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide a promising treatment option.
Propiedades
Nombre del producto |
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide |
|---|---|
Fórmula molecular |
C14H13ClF3N3O2 |
Peso molecular |
347.72 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C14H13ClF3N3O2/c1-8-5-12(14(16,17)18)20-21(8)7-13(22)19-9-3-4-11(23-2)10(15)6-9/h3-6H,7H2,1-2H3,(H,19,22) |
Clave InChI |
ZUOKXMSBSIWTLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C(F)(F)F |
SMILES canónico |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)

![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)



![methyl 4,5-dimethoxy-2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213818.png)



